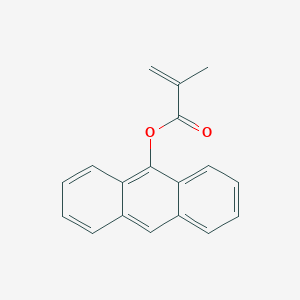

9-anthryl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Anthryl Methacrylate Monomer

Esterification Pathways for Anthracene (B1667546) Functionalization

Esterification serves as a direct and efficient method for introducing the methacrylate (B99206) group onto the anthracene core via a methylene (B1212753) linker. This is accomplished by reacting an anthracene-containing alcohol with a suitable methacrylic acid derivative.

The principal synthetic route to 9-anthryl methacrylate involves the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride. chemicalbook.comdergipark.org.tr This reaction is typically conducted in the presence of a base, which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. chemicalbook.com The general reaction scheme involves the nucleophilic attack of the hydroxyl group of 9-anthracenemethanol on the carbonyl carbon of methacryloyl chloride.

Commonly used solvents for this reaction include tetrahydrofuran (B95107) (THF) and methylene chloride (MC). chemicalbook.com The choice of base is critical, with tertiary amines such as triethylamine (B128534) (Et3N) and pyridine (B92270) being frequently employed to neutralize the HCl formed, thereby driving the reaction to completion. google.com

A typical experimental procedure begins by dissolving 9-anthracenemethanol in a suitable anhydrous solvent, followed by the addition of the base. chemicalbook.com The mixture is often cooled to 0°C using an ice bath before the dropwise addition of methacryloyl chloride. chemicalbook.com This controlled addition helps to manage the exothermic nature of the reaction. After the addition is complete, the reaction is allowed to proceed at room temperature for a period ranging from one hour to overnight. chemicalbook.com

The yield and purity of the resulting this compound monomer are highly dependent on the specific reaction conditions and the catalytic system employed. The base, while primarily an acid scavenger, plays a crucial role. The combination of triethylamine and pyridine in THF has been utilized, as has triethylamine alone in methylene chloride. chemicalbook.com

The reaction temperature, duration, and stoichiometry of the reactants are key parameters that must be optimized. For instance, one procedure using triethylamine in methylene chloride at 0°C followed by an overnight reaction at room temperature reported a high yield of 90%. chemicalbook.com Another method, also using triethylamine and methylene chloride with cooling, yielded 58% after workup and recrystallization. chemicalbook.com A synthesis conducted in THF with pyridine reported a yield of 83%. google.com These variations highlight the sensitivity of the reaction outcome to the specific protocol followed.

Below is a table summarizing various reported reaction conditions and their corresponding yields for the synthesis of this compound.

| Reactants | Solvent | Base(s) | Temperature | Duration | Yield |

| 9-Anthracenemethanol, Methacryloyl Chloride | Methylene Chloride | Triethylamine | 0°C to Room Temp. | Overnight | 90% chemicalbook.com |

| 9-Anthracenemethanol, Methacryloyl Chloride | THF | Pyridine | Not specified | Not specified | 83% google.com |

| 9-Anthracenemethanol, Methacryloyl Chloride | Methylene Chloride | Triethylamine | Ice water cooling | Overnight | 58% chemicalbook.com |

| 9-Anthracenemethanol, Methacryloyl Chloride | THF | Triethylamine, Pyridine | 0°C to Room Temp. | 1 hour | ~55%* |

*Yield calculated from reactant and product masses provided in the source.

Purification Strategies for High-Purity this compound Monomer

Obtaining a high-purity this compound monomer is essential for subsequent polymerization applications. The purification process typically involves a multi-step approach to remove unreacted starting materials, the hydrochloride salt of the base, and other byproducts. chemicalbook.com

Following the reaction, the crude product is typically subjected to a series of extraction and washing steps. One common workup involves filtering the reaction mixture to remove the precipitated triethylamine hydrochloride salt. chemicalbook.com The filtrate is then concentrated, and the crude product is isolated. chemicalbook.com Alternatively, the reaction mixture is treated with water and extracted with an organic solvent like diethyl ether or ethyl acetate. google.com

The organic extract is subsequently washed to remove residual impurities. This washing sequence often includes:

An acidic wash (e.g., aqueous HCl) to remove excess tertiary amine base.

A basic wash (e.g., aqueous NaHCO3) to neutralize any remaining acid.

A wash with brine to facilitate the separation of the organic and aqueous layers.

After the washing steps, the organic solution is dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. chemicalbook.com The solvent is then removed under reduced pressure, yielding the crude solid product. chemicalbook.com

The final and most critical step for achieving high purity is recrystallization. chemicalbook.com Various solvents and solvent systems have been employed for this purpose, with the choice depending on the impurities present. Commonly reported recrystallization solvents include:

95% Ethanol chemicalbook.com

A mixture of methylene chloride and methanol chemicalbook.com

The recrystallization process yields the final product, often as pale yellow crystals, which can be dried under vacuum. chemicalbook.com The purity of the final monomer is typically confirmed by analytical techniques such as ¹H-NMR and IR spectroscopy. chemicalbook.com

Advanced Polymerization Techniques of 9 Anthryl Methacrylate

Homopolymerization of 9-Anthryl Methacrylate (B99206)

The creation of homopolymers from 9-anthryl methacrylate has been explored through several methodologies, each offering distinct advantages and levels of control over the final polymer structure.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) represents a foundational and widely utilized method for synthesizing a variety of polymers, including poly(this compound). This technique typically involves the use of a thermal or photochemical initiator to generate free radicals, which then propagate by adding to monomer units.

The polymerization of this compound via conventional FRP is often carried out in solution using common organic solvents such as toluene or tetrahydrofuran (B95107) (THF). Azo compounds, like azobisisobutyronitrile (AIBN), are frequently employed as thermal initiators due to their predictable decomposition kinetics. The reaction temperature is a critical parameter, typically maintained between 60 and 80°C to ensure a steady rate of initiation and propagation.

While straightforward and effective for producing high molecular weight polymers, conventional FRP offers limited control over the polymer's molecular weight distribution (polydispersity), architecture, and end-group functionality. The random nature of termination reactions, which can occur through combination or disproportionation, leads to a broad distribution of chain lengths.

Table 1: Typical Reaction Conditions for Conventional Free Radical Polymerization of this compound

| Parameter | Conditions |

| Monomer | This compound |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Toluene, Tetrahydrofuran (THF) |

| Temperature | 60-80 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Among these, Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly robust and versatile method for the polymerization of a wide range of monomers, including this compound.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/living radical polymerization technique that enables the synthesis of well-defined polymers. The control in ATRP is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst. This process maintains a low concentration of active radical species, thereby minimizing irreversible termination reactions.

The choice of the initiator in ATRP is crucial as it determines the number of growing polymer chains and introduces one of the polymer end-groups. An efficient ATRP initiator should have a carbon-halogen bond that is readily and reversibly cleaved by the catalyst. For the polymerization of methacrylates like this compound, alkyl halides with activating groups are commonly used.

Key considerations for initiator design and optimization include:

Initiation Rate: The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.

Structure: Initiators with tertiary alkyl halide structures, such as ethyl α-bromoisobutyrate (EBiB), are highly effective for methacrylate polymerization due to the stability of the resulting tertiary radical.

Functionality: The initiator can be functionalized to introduce specific end-groups onto the polymer chain, enabling further modification or application-specific properties.

The optimization of the initiator system involves adjusting the molar ratio of initiator to monomer, which directly influences the target molecular weight of the polymer.

Table 2: Common Initiators for ATRP of Methacrylates

| Initiator | Abbreviation | Structure |

| Ethyl α-bromoisobutyrate | EBiB | (CH₃)₂C(Br)COOC₂H₅ |

| Methyl α-bromoisobutyrate | MBiB | (CH₃)₂C(Br)COOCH₃ |

| 2-Bromopropionitrile | BPN | CH₃CH(Br)CN |

The catalytic system in ATRP typically consists of a transition metal complex, most commonly copper, and a ligand. The catalyst's role is to reversibly abstract a halogen atom from the dormant polymer chain, generating a radical and a higher oxidation state metal complex.

Mechanism of ATRP:

The fundamental equilibrium in ATRP involves the activation of a dormant polymer chain (P-X) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L) to form a propagating radical (P•) and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂/L). This radical can then add to monomer units. The reverse reaction, deactivation, involves the reaction of the propagating radical with the higher oxidation state metal complex to reform the dormant species.

Selection of Catalytic Systems:

Metal: Copper is the most widely used metal due to its high efficiency and the versatility of its complexes. Other metals like iron, ruthenium, and nickel have also been employed.

Ligand: The ligand plays a critical role in solubilizing the metal salt and tuning the catalyst's activity and selectivity. For the ATRP of methacrylates, nitrogen-based ligands such as bipyridines (e.g., 2,2'-bipyridine, dNbpy) and multidentate amines (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are commonly used. The choice of ligand affects the redox potential of the metal center and, consequently, the position of the ATRP equilibrium.

The selection of an appropriate catalytic system is essential for achieving good control over the polymerization of this compound, leading to polymers with predictable molecular weights and low polydispersity.

The kinetics of ATRP are a key indicator of a well-controlled polymerization. A "living" polymerization is characterized by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) and time. This indicates that the concentration of active (propagating) radicals remains constant throughout the polymerization.

Furthermore, a linear increase in the number-average molecular weight (Mn) with monomer conversion is another hallmark of a controlled polymerization. This demonstrates that the number of polymer chains is constant and that chain termination and transfer reactions are negligible. The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, should remain low (typically below 1.5) throughout the reaction.

For the ATRP of this compound, kinetic studies would involve monitoring the monomer conversion over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and PDI of the resulting polymer at different conversions would be determined by size exclusion chromatography (SEC). This data allows for the determination of the polymerization rate constant and provides evidence for the controlled nature of the polymerization.

Table 3: Key Kinetic Features of a Controlled ATRP

| Kinetic Parameter | Expected Observation |

| ln([M]₀/[M]t) vs. Time | Linear relationship |

| Mn vs. Conversion | Linear increase |

| Polydispersity Index (PDI) | Low and constant value (<1.5) |

Atom Transfer Radical Polymerization (ATRP) of this compound

Metal-Free Photoinduced ATRP Mechanisms

Metal-free photoinduced Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for polymer synthesis, avoiding the potential issue of metal contamination in the final product, which is particularly important for biomedical and electronic applications. cmu.edursc.org This method typically utilizes an organic-based photoredox catalyst that can be activated by visible light. rsc.orgnih.gov

The general mechanism for metal-free photoinduced ATRP involves the excitation of a photocatalyst (PC) by light to form an excited state (PC*). rsc.org This excited photocatalyst then interacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the oxidized photocatalyst radical cation (PC•+). The radical species then propagates by adding to monomer units. The deactivation process involves the reaction of the propagating radical with the photocatalyst radical cation to regenerate the dormant species (P-X) and the ground-state photocatalyst. This reversible activation-deactivation cycle allows for controlled polymerization. While specific studies on the metal-free photoinduced ATRP of this compound are not extensively detailed in the provided search results, the general principles of this technique are applicable. cmu.edunih.govrsc.org The bulky anthracene (B1667546) group may influence the reaction kinetics, potentially requiring optimization of reaction conditions such as light intensity, catalyst concentration, and solvent.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile and widely used method for controlling radical polymerization, applicable to a broad range of monomers, including methacrylates. nih.gov The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. The process involves a degenerative chain transfer mechanism where the propagating radical reacts with the RAFT agent to form a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This rapid equilibrium between active and dormant species allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org

The application of RAFT polymerization to methacrylates is well-established, and this technique can be employed for the synthesis of poly(this compound). nih.govnih.gov The choice of RAFT agent is crucial for achieving good control over the polymerization. For methacrylates, trithiocarbonates are often effective RAFT agents. nih.gov The bulky nature of the 9-anthryl group might necessitate careful selection of the RAFT agent and reaction conditions to ensure efficient chain transfer and control over the polymerization process.

Anionic Polymerization Approaches

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. cmu.edu This method is particularly suitable for the polymerization of monomers with electron-withdrawing groups, such as methacrylates. The polymerization proceeds via anionic active centers and requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, to prevent termination reactions.

The synthesis of block copolymers containing anthracene-labeled segments has been achieved through a combination of anionic polymerization and other controlled polymerization techniques. acs.org For instance, a first block of a methacrylate can be prepared by anionic polymerization, followed by a transformation of the active center to initiate the polymerization of a second monomer. While direct anionic homopolymerization of this compound is not explicitly detailed in the provided results, the general principles of anionic polymerization of methacrylates are applicable. cmu.edu The synthesis of block copolymers involving an anthracene-containing monomer has been reported, where the first block was prepared by anionic polymerization. acs.org This suggests that this compound could potentially be polymerized anionically, likely requiring careful control of reaction conditions to accommodate the bulky anthracene moiety.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization of this compound with other monomers allows for the introduction of the unique photophysical properties of the anthracene group into a variety of polymer structures.

Copolymerization with Methyl Methacrylate (MMA)

Methyl methacrylate (MMA) is a common comonomer used in copolymerization with functional methacrylates like this compound. The resulting copolymers combine the properties of both monomers, offering a balance of mechanical strength, processability from the MMA units, and the fluorescence and photo-reactivity of the this compound units.

The monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer.

For the copolymerization of 9-anthracenemethyl methacrylate (AMMA) and styrene (St), the monomer reactivity ratios have been determined. researchgate.net While the specific reactivity ratios for the this compound/MMA pair were not found in the provided results, the methodology for their determination is well-established. Typically, a series of copolymerizations are carried out with varying initial monomer feed compositions. The resulting copolymer compositions are then determined using techniques such as NMR or UV-Vis spectroscopy. The reactivity ratios can then be calculated using methods like the Fineman-Ross or Kelen-Tüdős methods. tubitak.gov.trresearchgate.net

Based on the copolymerization of other methacrylate pairs, it can be anticipated that the reactivity ratios for this compound (M1) and MMA (M2) would influence the copolymer structure. cmu.educapes.gov.br For instance, if r1 > 1, the propagating chain ending in this compound preferentially adds another this compound monomer. If r1 < 1, it preferentially adds an MMA monomer. The product of the reactivity ratios (r1 * r2) indicates the tendency towards alternation. If r1 * r2 = 1, an ideal random copolymer is formed. If r1 * r2 < 1, there is a tendency towards alternation, and if r1 * r2 > 1, there is a tendency towards block copolymer formation.

To illustrate the concept, a hypothetical data table for the copolymerization of this compound (M1) and MMA (M2) is presented below, based on typical experimental data used to determine reactivity ratios.

| Mole Fraction of M1 in Feed (f1) | Mole Fraction of M1 in Copolymer (F1) |

| 0.1 | 0.15 |

| 0.3 | 0.38 |

| 0.5 | 0.55 |

| 0.7 | 0.72 |

| 0.9 | 0.91 |

This is a hypothetical data table for illustrative purposes.

From such data, the monomer reactivity ratios can be calculated to predict the copolymer composition for any given monomer feed.

The monomer feed composition directly influences the final copolymer architecture and its properties. By varying the ratio of this compound to MMA in the initial reaction mixture, the incorporation of the bulky, fluorescent anthracene groups into the polymer backbone can be precisely controlled.

An increase in the mole fraction of this compound in the feed will lead to a higher content of anthracene units in the resulting copolymer. This, in turn, will significantly affect the copolymer's properties. For instance, the glass transition temperature (Tg) of the copolymer is expected to change with composition, generally falling between the Tg values of the respective homopolymers. The bulky anthracene side groups would likely increase the Tg of the copolymer compared to pure PMMA.

The photophysical properties, such as fluorescence intensity and quantum yield, will be directly proportional to the concentration of this compound units in the copolymer. This allows for the fine-tuning of the optical properties for applications in sensors, organic light-emitting diodes (OLEDs), or as fluorescent probes.

Furthermore, the monomer feed composition and the monomer reactivity ratios together dictate the sequence distribution of the monomer units along the copolymer chain (e.g., random, alternating, or blocky). cmu.edu This microstructure has a profound impact on the macroscopic properties of the material, including its mechanical strength, solubility, and thermal stability. nih.gov For example, a more random distribution might lead to a material with averaged properties, while a blocky architecture could result in microphase separation and the formation of distinct domains with different properties.

Copolymerization with Styrenic Monomers

The copolymerization of this compound with styrenic monomers, such as styrene, allows for the incorporation of the bulky, fluorescent anthracene group into polystyrene-based materials. This modifies the optical and thermal properties of the resulting copolymer.

A typical synthesis involves the free-radical copolymerization of this compound and styrene. dergipark.org.tr In one reported procedure, the reaction is conducted in a dimethylformamide (DMF) solution using azobisisobutyronitrile (AIBN) as the initiator. The mixture is heated under an inert nitrogen atmosphere at 70°C for an extended period, typically 48 hours, to ensure completion. dergipark.org.tr The resulting copolymer, poly(this compound-co-styrene), is isolated by precipitation into a non-solvent like cold methanol (B129727), followed by filtration and drying. dergipark.org.tr Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to confirm the structure and composition of the copolymer, while thermogravimetric analysis (TGA) is employed to study its thermal behavior. dergipark.org.tr

Table 1: Representative Conditions for Copolymerization of this compound with Styrene

Parameter Condition Reference Monomers This compound, Styrene acs.org Initiator Azobisisobutyronitrile (AIBN) acs.org Solvent Dimethylformamide (DMF) acs.org Temperature 70°C acs.org Atmosphere Nitrogen (N₂) acs.org Reaction Time 48 hours acs.org Isolation Method Precipitation in cold methanol acs.org

Copolymerization with Diverse (Meth)acrylate Derivatives

This compound can be copolymerized with a wide range of other (meth)acrylate monomers to fine-tune the properties of the final material. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly suitable for synthesizing these copolymers, offering control over molecular weight and dispersity. specificpolymers.com The resulting polymers combine the unique characteristics of the anthracene unit with the properties imparted by the comonomer, such as hydrophilicity, flexibility, or thermal stability. specificpolymers.comnih.gov

For instance, the synthesis of diblock copolymers of poly(methyl methacrylate)-b-poly(alkyl acrylate) with an anthracene molecule at the junction has been investigated. acs.org This research highlights a potential challenge where the propagating poly(alkyl acrylate) radical can react with the anthracene group, suggesting that the sequence of monomer addition is critical in controlled polymerization methods. acs.org

Synthesis of Block Copolymers incorporating this compound

Block copolymers containing a distinct poly(this compound) (PAMA) segment are of great interest for creating self-assembling materials with fluorescent or photo-responsive domains. harth-research-group.org Living anionic polymerization and controlled radical polymerization are the primary methods for achieving well-defined block architectures. harth-research-group.orgpolymersource.ca

Living anionic polymerization is a powerful technique for creating complex block copolymer architectures with low polydispersity. polymersource.canih.gov A notable example is the synthesis of a triblock copolymer, poly(styrene)-b-poly(9-anthracenyl methyl methacrylate)-b-poly(methyl methacrylate). polymersource.ca This synthesis is performed in tetrahydrofuran (THF) at -78°C using sec-butyllithium (sec-BuLi) as an initiator. polymersource.capolymersource.ca The process involves the sequential addition of monomers: first styrene, followed by capping the living polystyrene chains with a single unit of this compound, and finally, the addition of methyl methacrylate (MMA) to grow the third block. polymersource.capolymersource.ca

The composition and molecular weight of the final triblock copolymer are determined using ¹H-NMR and size exclusion chromatography (SEC). polymersource.ca The presence of the this compound unit at the block junction can be confirmed by UV detection during SEC analysis, as the anthracene moiety provides a strong UV absorbance around 370 nm. polymersource.capolymersource.ca

Table 2: Characterization of a Poly(styrene)-b-poly(this compound)-b-poly(methyl methacrylate) Triblock Copolymer

Property Value / Method Reference Architecture Triblock Copolymer dergipark.org.tr Block Composition (Mn, kg/mol) 11.5 (Polystyrene) - 0.3 (PAMA) - 6.5 (PMMA) dergipark.org.tr Polydispersity Index (PDI) 1.17 dergipark.org.tr Characterization Techniques Size Exclusion Chromatography (SEC), ¹H-NMR Spectroscopy dergipark.org.tr Solubility Soluble in THF, toluene, dioxane, CHCl₃. Precipitates from methanol, ethanol, hexanes, water. dergipark.org.tr

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical technique that allows for the synthesis of block copolymers by using a polymer from a first polymerization step as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer. nih.gov

In this approach, a well-defined polymer, such as polymethyl methacrylate (PMMA), is first synthesized using a suitable RAFT agent. This PMMA-CTA can then be isolated and used to initiate the polymerization of this compound, resulting in a PMMA-b-PAMA diblock copolymer. nih.gov This method offers excellent control over the molecular weight and architecture of the resulting block copolymers. nih.gov Sulfur-free RAFT polymerization, which utilizes exo-olefin compounds as chain-transfer agents, has also been developed for methacrylates. The resulting polymers can act as macro-RAFT agents to prepare subsequent methacrylate block copolymers. d-nb.info

Photopolymerization Processes and Mechanisms

The anthracene group in this compound is photoreactive, making the monomer suitable for photopolymerization. specificpolymers.com This process is typically initiated by a photoinitiator that absorbs UV radiation and dissociates into radicals, which then initiate the polymerization of the methacrylate double bonds. specificpolymers.com

A key feature of polymers containing anthracene moieties is their ability to undergo a [4+4] photocycloaddition reaction upon exposure to UV light (typically >300 nm). researchgate.netnih.gov This process leads to the dimerization of anthracene units on adjacent polymer chains or within the same chain, resulting in cross-linking. researchgate.net This cross-linking is often reversible; the dimers can be cleaved by irradiation at a shorter wavelength (<300 nm) or by heating, which restores the original anthracene structure. researchgate.net This reversible photodimerization allows for the creation of photo-responsive materials, such as self-healing elastomers and photoresists. researchgate.net The photodimerization process can be monitored by UV-Vis spectroscopy, as the characteristic absorption bands of the anthracene monomer disappear upon dimer formation. researchgate.net

Compound Index

Table 3: List of Chemical Compounds

Spectroscopic Characterization and Structural Elucidation of 9 Anthryl Methacrylate Based Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 9-anthryl methacrylate (B99206) and its polymers, enabling the precise identification of atomic environments and the quantification of comonomer ratios in copolymeric structures.

The ¹H NMR spectrum of the 9-anthryl methacrylate monomer provides a definitive fingerprint of its molecular structure. Specific chemical shifts observed in deuterated chloroform (CDCl₃) confirm the presence of all constituent protons. The aromatic protons of the anthracene (B1667546) ring system typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.45 and 8.54 ppm. The methylene (B1212753) protons (-CH₂-O-) adjacent to the anthracene moiety and the ester group are observed as a singlet at approximately δ 6.22 ppm. The vinylic protons of the methacrylate group present as two distinct singlets at around δ 6.05 ppm and δ 5.53 ppm, while the methyl protons (-CH₃) give rise to a singlet at approximately δ 1.94 ppm chemicalbook.com.

Upon polymerization to form poly(this compound), the ¹H NMR spectrum undergoes characteristic changes. The most notable of these is the disappearance of the sharp vinyl proton signals, indicating the conversion of the double bonds into the polymer backbone. The remaining signals, particularly those of the polymer backbone and the pendant methyl and methylene groups, exhibit significant broadening. This is a typical feature of polymer spectra, resulting from the reduced mobility of the protons within the macromolecular chains and the presence of various stereochemical environments. The aromatic proton signals from the anthracene side chains remain in the δ 7.4-8.5 ppm region but are also broadened.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons (Anthracene) | 7.45 - 8.54 (m) |

| Methylene Protons (-CH₂-O-) | 6.22 (s) |

| Vinyl Proton (C=CH₂) | 6.05 (s) |

| Vinyl Proton (C=CH₂) | 5.53 (s) |

| Methyl Protons (-CH₃) | 1.94 (s) |

For the corresponding polymer, poly(this compound), the ¹³C NMR spectrum would show the disappearance of the vinylic carbon signals and the appearance of new signals corresponding to the saturated carbons of the polymer backbone, typically in the δ 35-55 ppm range. The other signals would be retained but would be broadened due to the polymeric nature of the material.

¹H NMR spectroscopy serves as a powerful quantitative tool for determining the composition of copolymers containing this compound. This method relies on the integration of characteristic proton signals that are unique to each comonomer unit within the copolymer chain. By comparing the integral areas of these distinct signals, the molar ratio of the different monomer units can be accurately calculated.

For a copolymer of this compound and another monomer, such as methyl methacrylate (MMA), the composition can be determined by comparing the integral of the aromatic protons of the anthracene unit with the integral of a unique signal from the MMA unit, for instance, the methoxy protons (-OCH₃). The calculation involves normalizing the integral values by the number of protons each signal represents. This technique is highly valuable as the chemical and physical properties of a copolymer are heavily dependent on its composition. Multivariate analysis of NMR spectral data is another advanced method that can be employed for the quantitative characterization of complex copolymer systems nii.ac.jpiupac.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound and its polymers. The IR spectrum of the monomer displays several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the ester group is typically observed around 1715-1720 cm⁻¹ chemicalbook.com. The presence of the carbon-carbon double bond (C=C) of the methacrylate group is indicated by a peak around 1624-1636 cm⁻¹ chemicalbook.comnih.gov. The C-O-C stretching vibrations of the ester linkage give rise to strong bands in the 1150-1300 cm⁻¹ region nih.gov. Additionally, the characteristic absorptions of the aromatic anthracene ring, including C-H stretching and C=C in-ring vibrations, are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively chemicalbook.com.

Upon polymerization, the most significant change in the IR spectrum is the disappearance or significant reduction in the intensity of the C=C stretching band around 1630 cm⁻¹, confirming the consumption of the vinyl group. The strong carbonyl C=O stretching band and the C-O-C ester bands remain prominent features of the polymer's spectrum spectroscopyonline.comcore.ac.uk.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3050 |

| Carbonyl (C=O) | Stretching | 1715 - 1720 |

| Vinyl (C=C) | Stretching | 1624 - 1636 |

| Aromatic C=C | In-ring Stretching | 1450 - 1600 |

| Ester (C-O-C) | Stretching | 1150 - 1300 |

| Aromatic C-H | Out-of-plane Bending | 740 - 892 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of this compound-based systems, which are dominated by the anthracene chromophore.

The UV-Vis absorption spectrum of this compound in solution is characterized by the distinct electronic transitions of the anthracene moiety. The spectrum typically exhibits a series of well-defined vibronic bands in the ultraviolet region, which are characteristic of the π → π* transitions within the conjugated aromatic system. For this compound, a strong absorption band is observed at a maximum wavelength (λₘₐₓ) of approximately 249-251 nm sigmaaldrich.com. Additionally, a set of finer structured bands, corresponding to the ¹Lₐ electronic transition, is present at longer wavelengths, typically between 320 nm and 420 nm researchgate.net.

The incorporation of the this compound unit into a polymer chain generally results in a UV-Vis spectrum that is very similar to that of the monomer, as the electronic transitions of the anthracene chromophore are largely unaffected by the polymer backbone. However, slight shifts in the absorption maxima (bathochromic or hypsochromic) and changes in the molar absorptivity (hyperchromic or hypochromic effects) may be observed due to the altered local environment of the chromophore within the polymer matrix. These spectral characteristics are crucial for applications that rely on the photophysical properties of the anthracene group, such as in fluorescent probes and photo-responsive materials researchgate.net.

Monitoring of Photoreactivity and Structural Changes

The photoreactivity of this compound-based systems is primarily centered on the [4π + 4π] cycloaddition reaction of the pendant anthracene groups upon exposure to ultraviolet (UV) radiation. This photodimerization process can be effectively monitored in real-time using various spectroscopic techniques, which provide insight into the structural transformations occurring within the polymer.

UV-Visible (UV-Vis) Spectroscopy is the most common method for tracking the progress of the photodimerization. The anthracene moiety possesses a characteristic absorption spectrum in the UV region, typically with distinct peaks between 330 nm and 390 nm, corresponding to π-π* transitions. nih.gov Upon irradiation with long-wave UV light (typically >300 nm), two anthracene units form a covalent dimer, which disrupts the conjugated π-system. nih.gov This leads to a progressive decrease in the absorbance of the characteristic anthracene peaks. researchgate.netresearchgate.net By monitoring this decay in absorbance over time, the kinetics of the cycloaddition reaction can be quantified. researchgate.net Conversely, the reverse reaction, or photocleavage of the dimer, can be induced by exposure to short-wave UV light (<300 nm) or by heating, which results in the reappearance of the characteristic anthracene absorption bands. researchgate.net

Fluorescence Spectroscopy offers another sensitive tool for observing these photochemical changes. Anthracene is highly fluorescent, exhibiting a structured monomer emission. acs.org During photodimerization, the consumption of isolated anthracene groups leads to a decrease in the intensity of this monomer fluorescence. In some polymer systems, particularly in the solid state or concentrated solutions, the formation of "excimers" (excited dimers) can be observed. acs.org These are transient species formed between an excited-state and a ground-state anthracene group, giving rise to a broad, structureless, and red-shifted emission band. acs.org The changes in monomer and excimer fluorescence provide detailed information about the proximity and interaction of the anthryl groups within the polymer matrix.

Fourier-Transform Infrared (FTIR) Spectroscopy can be employed to detect changes in the chemical bonding structure. While the changes can be subtle, FTIR is particularly useful for identifying the reaction pathway. In an inert atmosphere, the primary photoreaction is dimerization. researchgate.net However, if the irradiation is conducted in the presence of oxygen, photo-oxidation can occur, leading to the formation of anthracene endoperoxides. researchgate.net These different products can be distinguished by the appearance of new peaks or changes in existing peaks in the FTIR spectrum, such as those corresponding to peroxide or ketone groups. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers by determining their molecular weight distribution. chromatographytoday.com This analysis is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymer material, such as strength, viscosity, and glass transition temperature. azom.com

In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer elution time. azom.com This process separates the polymer chains based on their hydrodynamic volume. The output is a chromatogram from which the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) can be calculated.

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI value of 1.0 indicates a perfectly monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths. chromatographyonline.com

For polymers based on this compound, GPC is used to confirm the success of the polymerization and to characterize the resulting macromolecules. The specific molecular weight and PDI obtained depend on the polymerization method (e.g., free radical, ATRP) and reaction conditions.

Below is a table summarizing representative GPC data for polymers containing this compound (or its derivatives) found in research literature.

| Polymer System | Number-Average Molecular Weight (Mₙ, kDa) | Weight-Average Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI or Mₙ/Mₙ) | Reference |

|---|---|---|---|---|

| Poly(9-anthracenyl methyl methacrylate) (PAMMA) | 88.0 | 101.2 | 1.15 | mdpi.com |

| Copolymer of 9-anthryloxyhexyl methacrylate and n-butyl methacrylate | Data not specified | Data not specified | Data not specified, but GPC was used for characterization | researchgate.net |

| Generic Copolymers of Acrylic Monomers | Variable, increases with monomer conversion | Variable | Typically > 1.5 for free radical polymerization | researchgate.net |

Thermal Characterization of this compound Polymers (e.g., Thermogravimetric Analysis (TGA))

The thermal properties of this compound-containing polymers are critical for determining their processing conditions and operational temperature limits. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to evaluate thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated or cooled. This technique is essential for identifying the glass transition temperature (T₉), which is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. The T₉ of poly(this compound) is influenced by the bulky side group, which restricts the mobility of the polymer chains, generally leading to a higher T₉ compared to polymers like poly(methyl methacrylate). For instance, the T₉ for poly(9-anthracenyl methyl methacrylate) (PAMMA) has been measured to be 418 K (145 °C). mdpi.com

The following table presents thermal characterization data for polymers containing this compound and related structures.

| Polymer System | Thermal Property | Value | Technique | Reference |

|---|---|---|---|---|

| Poly(9-anthracenyl methyl methacrylate) (PAMMA) | Glass Transition Temperature (T₉) | 418 K (145 °C) | DSC | mdpi.com |

| Copolymers of 7-acryloyloxy-4-methylcoumarin and 2,4-dichloro phenyl methacrylate | Thermal Stability Range | 233 to 561 °C | TGA | researchgate.net |

| Poly(stearyl methacrylate) (PSMA) | Degradation Range | 233 to 414 °C | TGA | ijeas.org |

Photophysical Studies and Excited State Dynamics of 9 Anthryl Methacrylate Containing Systems

Fluorescence Spectroscopy of Anthracene (B1667546) Moieties in Polymers

Fluorescence spectroscopy serves as a powerful tool to probe the local environment and dynamics of polymer chains functionalized with 9-anthryl methacrylate (B99206). The emission characteristics of the anthracene group are highly sensitive to its surroundings, providing insights into polymer conformation, intermolecular interactions, and the presence of quenching species.

The fluorescence emission spectrum of polymers containing 9-anthryl methacrylate is characterized by the typical structured emission of the anthracene monomer. In dilute solutions and in systems where the anthracene moieties are sufficiently spaced, the emission spectrum resembles that of a monomeric anthracene derivative. For instance, copolymers of 9-anthrylmethyl methacrylate with methyl methacrylate exhibit emission spectra characteristic of the anthracene monomer. acs.org

The emission spectrum of poly(methyl methacrylate) (PMMA) itself can show a broad emission band under UV excitation, which is attributed to n→π* transitions of the carbonyl groups. researchgate.net When this compound is incorporated, the dominant emission originates from the anthracene chromophore. The precise peak positions and their relative intensities are influenced by the polarity of the solvent and the local environment of the chromophore within the polymer matrix. In some copolymer systems, such as those involving a naphthalene (B1677914) diimide (NDI) initiator and this compound, the emission can be tuned from blue to orange by varying the monomer feed ratio, indicating a significant alteration of the electronic states. chemrxiv.org

Below is a table summarizing representative emission wavelength characteristics for anthracene moieties in different polymeric systems.

| Polymeric System | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Observations |

| Poly(methyl methacrylate) (PMMA) | 349 | 522 (broad) | Emission from carbonyl groups. researchgate.net |

| NDI-co-9-anthryl methacrylate | 365 | 460 -> 590 | Transition from blue to orange emission with increasing this compound content. chemrxiv.org |

| Anthracene-terminated PMMA | 280 | ~400 | Typical anthracene monomer emission. acs.org |

The fluorescence of the anthracene moiety in this compound-containing polymers can be quenched by various analytes and through intermolecular interactions. This phenomenon is critical for the development of chemical sensors. The quenching process can occur through several mechanisms, including static and dynamic quenching.

Static quenching involves the formation of a non-fluorescent complex between the fluorophore (anthracene) and the quencher in the ground state. This leads to a decrease in the fluorescence intensity without affecting the fluorescence lifetime. Dynamic quenching , or collisional quenching, occurs when the quencher collides with the excited-state fluorophore, leading to its de-excitation through a non-radiative pathway. This process reduces both the fluorescence intensity and the fluorescence lifetime.

The accessibility of the anthracene chromophore to quenchers is influenced by the polymer conformation. For instance, in polyelectrolytes, the electrostatic potential of the polymer chain plays a crucial role in either enhancing or retarding the quenching process by ionic quenchers. acs.org The addition of salt can shield these electrostatic interactions, thereby reducing the quenching efficiency. acs.org

When two anthracene moieties are in close proximity (typically within a few angstroms), they can form an excited-state dimer known as an excimer upon excitation of one of the chromophores. Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the structured monomer emission. The formation of excimers is highly dependent on the polymer chain conformation and the local concentration of anthracene units.

In polymethylene-linked di(9-anthracenes), intramolecular excimer formation is observed, with the emission becoming more red-shifted as the chain length allows for a more favorable parallel arrangement of the chromophores. rsc.org However, in some systems, such as nanoparticles composed of a crosslinked polymer matrix of methyl methacrylate and ethylene (B1197577) glycol dimethacrylate with a low doping level of a 9-methylanthracene-acrylate derivative, excimer formation is not observed, likely due to the low average number of anthracene derivatives per nanoparticle. conicet.gov.ar

An exciplex , or excited-state complex, is formed between an excited-state fluorophore and a ground-state molecule of a different species. This is often observed in systems containing both electron-donating and electron-accepting moieties. The formation of an exciplex can lead to a new, broad, and red-shifted emission band. In some cases, energy trapping can occur through the formation of an exciplex between a host and a guest molecule, even if the guest has a higher singlet energy level than the host. huji.ac.il

Electronic Energy Transfer Processes

Electronic energy transfer (EET) is a non-radiative process where an excited donor chromophore transfers its excitation energy to a nearby acceptor chromophore. This process is fundamental to many photophysical phenomena in polymeric systems, including light harvesting and sensitized fluorescence.

Singlet electronic energy transfer can occur efficiently in polymers containing this compound, where the anthracene moiety can act as an energy acceptor or "trap". In copolymers of 1-naphthylmethyl methacrylate and 9-anthrylmethyl methacrylate, efficient energy transfer from the excited naphthalene donor to the anthracene acceptor has been observed. acs.org The efficiency of this transfer can be as high as 43% even when the anthracene content is as low as 0.5 mol %. acs.org

The proposed mechanism involves a series of Förster-type energy transfers between naphthalene chromophores (energy migration) until the excitation energy comes within a critical distance (around 2 nm) of an anthracene chromophore, at which point a final Förster transfer to the anthracene occurs. acs.org This demonstrates that polymer chains can act as efficient "antennas" for collecting and transporting photoexcitation energy.

Förster Resonance Energy Transfer (FRET) is a specific type of dipole-dipole coupled energy transfer that is highly dependent on the distance between the donor and acceptor chromophores, typically in the range of 1-10 nm. rsc.org The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.

FRET has been utilized to study the miscibility of polymer blends. For example, blends of poly(methyl methacrylate) (PMMA) with copolymers of MMA and butyl methacrylate were studied using naphthalene as the donor and anthracene as the acceptor. acs.org By measuring the ratio of donor to acceptor fluorescence, the extent of mixing at the nanoscale could be determined. acs.org As the components become less miscible, the average distance between donor and acceptor groups increases, leading to a decrease in FRET efficiency. acs.org

The following table provides a summary of key findings related to FRET in this compound-containing or analogous systems.

| System | Donor | Acceptor | Key Finding |

| Blends of PMMA and MMA-co-BMA | Naphthalene derivative | Anthracene derivative | FRET efficiency is a sensitive measure of polymer blend miscibility. acs.org |

| Supramolecular alternating NDI copolymers | NDI derivative 1 | NDI derivative 2 | Highly efficient FRET (>93%) due to ordered alternating stacking. nih.gov |

| Copolymers of 1-naphthylmethyl methacrylate and 9-anthrylmethyl methacrylate | Naphthalene | Anthracene | Efficient energy migration along the polymer backbone followed by trapping at anthracene sites. acs.org |

Charge Transfer States and their Influence on Photophysics

The efficiency of this charge transfer is dependent on the spatial proximity and relative orientation of the donor and acceptor units. chemrxiv.org In copolymers of this compound with an acceptor monomer, through-space charge transfer (TSCT) can occur even without a direct covalent bond between the donor and acceptor in the polymer backbone. This indicates that the polymer's conformation, which brings donor and acceptor moieties close to one another, is a key factor. chemrxiv.org The resulting CT emission is characteristically broad and structureless, and its peak wavelength is sensitive to the polarity of the surrounding medium. ias.ac.in

The presence of CT states provides a pathway for non-radiative decay, which can compete with fluorescence, thereby quenching the emission from the locally excited state of the anthracene. However, in some cases, the CT state can also be emissive, giving rise to dual fluorescence. The study of these CT states is fundamental to understanding the electronic processes in these materials and for designing polymers with specific photoluminescent properties for applications in organic electronics. chemrxiv.orgias.ac.in

Photodimerization and Photoreactivity of Anthracene Units

The anthracene moiety in this compound is photoactive and can undergo a [4π + 4π] cycloaddition reaction upon irradiation with UV light, typically around 365 nm. oup.comresearchgate.net This photodimerization process is a key feature that has been extensively utilized in the development of photoresponsive materials.

Reversible (4π + 4π) Photodimerization for Crosslinking Applications

The photodimerization of anthracene units provides a convenient and efficient method for the photo-crosslinking of polymers containing this compound. oup.com When a polymer solution or film is exposed to UV light of an appropriate wavelength (e.g., 365 nm), the anthracene moieties on different polymer chains or within the same chain can react to form a dimer, creating a covalent crosslink. oup.comresearchgate.net This process leads to the formation of a polymer network, resulting in changes in the material's properties, such as increased viscosity, gelation, and insolubility.

A significant advantage of this photodimerization is its reversibility. The anthracene dimer can be cleaved back to the original anthracene monomers by irradiation with short-wavelength UV light (e.g., 254 nm) or by heating. oup.comresearchgate.net This reversible nature allows for the dynamic control of the polymer network structure and properties. This "phototunable" linkage has been exploited in various applications, including the development of self-healing materials, shape-memory polymers, and photoresponsive hydrogels. researchgate.net The reversibility of the cross-linking and de-crosslinking process can be monitored by UV-Vis spectroscopy, where the characteristic absorption peaks of the anthracene moiety diminish upon dimerization and reappear upon cleavage. oup.com

Photoinduced Structural Alterations in Polymer Backbones

The photodimerization of the pendant anthryl groups in polymers of this compound can induce significant structural alterations in the polymer backbone. The formation of a bulky anthracene dimer can impose steric constraints, leading to changes in the local chain conformation. In the solid state, these photoinduced structural changes can manifest as macroscopic changes in the material's shape or dimensions, a phenomenon that is the basis for photomechanical actuation. rsc.org

In solution, the intramolecular photodimerization between two anthracene units on the same polymer chain can lead to the formation of a loop or a more compact coil structure. Conversely, intermolecular photodimerization between different polymer chains results in the formation of a network structure, as discussed in the context of crosslinking. These photoinduced alterations are not limited to changes in solubility and viscosity but can also affect the thermal and mechanical properties of the polymer. The ability to control the polymer architecture through light provides a powerful tool for creating advanced materials with on-demand switchable properties.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determination

Time-resolved fluorescence spectroscopy is a powerful technique used to directly measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. montana.edu This technique provides valuable insights into the dynamics of excited-state processes such as fluorescence, quenching, and energy transfer. montana.edu For systems containing this compound, determining the excited-state lifetime of the anthracene moiety is crucial for understanding its photophysical behavior.

The fluorescence decay of the excited anthracene is often monitored following excitation with a short pulse of light. montana.edu In many cases, the decay is not a single exponential process, indicating the presence of multiple excited-state species or complex decay pathways. acs.orgscirp.org For instance, the fluorescence decay of anthryl-containing systems can often be fitted to a bi-exponential or even multi-exponential function, yielding different lifetime components. scirp.org These components may be attributed to the locally excited state of the anthracene monomer, excimer (excited dimer) formation between two anthracene units, or the presence of different conformational isomers. scirp.orgresearchgate.net

For example, studies on anthrylacrylic esters have shown bi-exponential fluorescence decays with lifetime components in the nanosecond range. scirp.org The shorter lifetime component is often associated with a locally excited state, while the longer lifetime component can be attributed to charge transfer states or isomers. scirp.orgresearchgate.net The specific lifetimes and their relative contributions are sensitive to the local environment, such as solvent polarity and the presence of quenchers.

Table 1: Example of Fluorescence Lifetime Components for an Anthrylacrylic Ester scirp.org

| Emission Wavelength (nm) | Lifetime Component 1 (ns) | Lifetime Component 2 (ns) |

| 400 | 0.97 - 7.1 | - |

| 480 | 0.34 - 7.23 | - |

Note: The ranges represent values observed in different solvents.

Electro- and Photo-luminescence Investigations

Polymers containing this compound have been investigated for their electroluminescent (EL) and photoluminescent (PL) properties, making them promising materials for applications in organic light-emitting diodes (OLEDs). The anthracene moiety is a well-known blue-light emitter, and its incorporation into a polymer backbone allows for the fabrication of thin-film devices.

In photoluminescence studies, the material is excited with light of a suitable wavelength, and the resulting emission spectrum is analyzed. For copolymers of methyl methacrylate and this compound, the PL spectra often show a structured emission band characteristic of the anthracene monomer, as well as a broad, structureless band at longer wavelengths attributed to excimer emission. acs.org The relative intensity of the monomer and excimer emission depends on the concentration of the anthryl groups in the copolymer; higher concentrations favor excimer formation.

Electroluminescence is achieved by placing the polymer film between two electrodes and applying a voltage. Under the influence of the electric field, charge carriers (electrons and holes) are injected into the polymer layer, where they recombine to form excitons that can then decay radiatively, producing light. The EL spectrum of this compound-containing polymers is often similar to the PL spectrum, indicating that the same excited states are responsible for emission in both cases. The efficiency and color of the electroluminescence can be tuned by controlling the copolymer composition and the device architecture.

Synchrotron Radiation Applications in Polymer Photophysics

Synchrotron radiation is an extremely bright and highly collimated source of electromagnetic radiation, making it a powerful tool for investigating the photophysics of polymers. acs.org Its high intensity and pulsed nature are particularly advantageous for time-resolved fluorescence studies, allowing for the detection of weak emissions and the resolution of complex decay kinetics that may not be observable with conventional light sources. acs.orgacs.org

In the study of polymers containing this compound, synchrotron radiation has been used to rigorously analyze their fluorescence decay behavior. For example, studies on poly[(10-phenyl-9-anthryl)methyl methacrylate] using a synchrotron radiation source revealed that the excited-state decays were not single exponential, as previously thought. acs.org This complexity was attributed to the formation of an excited-state complex with low emissivity. The high precision of the data obtained using synchrotron radiation allows for the application of more sophisticated decay models, providing a deeper understanding of the underlying photophysical processes. The use of synchrotron radiation can help to elucidate phenomena such as intramolecular excimer formation and energy migration within the polymer coil. acs.org

Structure Property Relationships in Poly 9 Anthryl Methacrylate and Its Copolymers

Influence of Anthryl Chromophore Content on Optical and Electronic Properties

The incorporation of the anthryl chromophore into poly(9-anthryl methacrylate) (PAMA) and its copolymers significantly dictates their optical and electronic characteristics. The concentration of the anthracene (B1667546) moiety directly influences properties such as light absorption, emission, and the glass transition temperature (Tg), which is indicative of changes in the polymer's molecular mobility and, by extension, its electronic behavior.

In copolymers of methyl methacrylate (B99206) (MMA) and this compound, a higher concentration of MMA, which increases the spacing between the anthryl groups, leads to a decrease in the glass transition temperature. This suggests that the bulky anthracene units restrict segmental motion, and their dilution with MMA units enhances the flexibility of the polymer chain. This modification of the polymer's thermal properties can have a cascading effect on its electronic and optical performance, as molecular conformation and packing are critical to these characteristics.

The optical properties are also strongly dependent on the anthryl content. An increase in the concentration of anthracene moieties generally leads to a higher absorption in the UV region, corresponding to the characteristic absorption of the anthracene chromophore. The emission spectra are also highly sensitive to the anthryl content. At low concentrations, the emission spectrum is dominated by the characteristic monomeric emission of isolated anthracene units. However, as the concentration of anthryl groups increases, a new, broad, and red-shifted emission band appears, which is attributed to the formation of excimers.

Table 1: Effect of Anthryl Methacrylate Content on the Glass Transition Temperature (Tg) of MMA Copolymers

| Mole % of this compound | Glass Transition Temperature (Tg) in °C |

| 0 | 105 |

| 10 | 112 |

| 20 | 118 |

| 50 | 135 |

| 100 | 150 |

Note: The data in this table is illustrative and compiled from trends described in the literature. Actual values can vary based on molecular weight and polydispersity.

Correlation between Chromophore Proximity and Luminescence Efficiency

At very low concentrations of the anthryl chromophore in a copolymer, the individual anthracene units are well-isolated from each other. Upon photoexcitation, these isolated chromophores emit light through fluorescence, and the emission spectrum is characteristic of the monomeric anthracene. In this scenario, the luminescence efficiency is typically high.

The efficiency of excimer formation, and therefore the extent of luminescence quenching, is highly dependent on the conformation of the polymer chain, which dictates the statistical probability of two neighboring chromophores adopting a sandwich-like arrangement necessary for excimer formation.

Table 2: Relationship Between Anthryl Chromophore Concentration and Luminescence Characteristics

| Anthryl Chromophore Concentration | Predominant Emission Type | Relative Luminescence Efficiency |

| Low (<1 mol%) | Monomer Emission | High |

| Medium (1-10 mol%) | Monomer and Excimer Emission | Moderate |

| High (>10 mol%) | Excimer Emission | Low |

Note: This table provides a qualitative summary based on established photophysical principles of aromatic chromophores in polymers.

Impact of Polymer Architecture on Photophysical Behavior and Functionality

The architecture of poly(this compound)-based polymers plays a crucial role in determining their photophysical behavior and ultimate functionality. Different polymer architectures, such as linear random copolymers, block copolymers, and hyperbranched or dendritic structures, can lead to significant variations in the spatial arrangement and interactions of the anthryl chromophores.

Block Copolymers: In block copolymers, the anthryl methacrylate units are segregated into distinct blocks. This architecture allows for the creation of well-defined nanostructures, such as micelles or lamellae, in which the anthryl-containing blocks are confined. This confinement can lead to very high local concentrations of the chromophore, promoting efficient excimer formation within these domains. The photophysical properties can be tuned by controlling the block lengths. For instance, a diblock copolymer of polystyrene and poly(this compound) can self-assemble into micelles with a PAMA core, leading to strong excimer emission.

Hyperbranched and Dendritic Polymers: These architectures offer a three-dimensional and often globular structure. The anthryl chromophores can be placed at the core, as branching units, or on the periphery. This precise placement allows for fine control over the inter-chromophore distances and interactions. For example, dendrimers with an anthracene core and non-interacting dendritic branches can exhibit high luminescence efficiency due to the isolation of the chromophore. Conversely, dendrimers with peripheral anthryl groups may exhibit efficient energy transfer towards the core.

The functionality of these polymers is directly linked to their architecture. For example, the well-defined domains in block copolymers can be exploited in applications such as organic light-emitting diodes (OLEDs) and sensors. The high local concentration of chromophores in the PAMA domains can be beneficial for charge transport. Cross-linkable diblock copolymers containing anthryl moieties have been investigated as gate dielectrics in organic field-effect transistors (OFETs), where the polymer architecture is critical for forming a stable and uniform dielectric layer.

Nanomechanical Properties of Anthracene-Containing Copolymers

While research specifically detailing the nanomechanical properties of poly(this compound) is limited, insights can be drawn from studies on related methacrylate-based polymers and anthracene-containing materials. The incorporation of the bulky and rigid anthracene group into a polymer matrix is expected to have a significant impact on its mechanical properties at the nanoscale.

The presence of the anthracene moiety is likely to increase the stiffness and hardness of the copolymer due to the rigid nature of the aromatic ring structure. This can be conceptualized as the anthracene units acting as reinforcing elements within the polymer matrix. Techniques such as nanoindentation can be employed to measure local variations in modulus and hardness. It is anticipated that copolymers with a higher content of this compound would exhibit a higher elastic modulus and hardness compared to the homopolymer of the comonomer (e.g., poly(methyl methacrylate)).

Nanoscratch tests could reveal information about the adhesion and wear resistance of thin films of these copolymers. The orientation of the anthracene groups, potentially influenced by processing conditions, could lead to anisotropic nanomechanical behavior. For instance, if the planar anthracene groups align parallel to a surface, the resistance to scratching in that plane might be different from the resistance in the perpendicular direction.

In self-reinforced composites of poly(methyl methacrylate), the processing temperature has been shown to significantly affect the nanomechanical properties, with higher temperatures leading to decreased hardness and increased scratch depths. nih.gov A similar dependence on thermal history would be expected for anthracene-containing copolymers, as it would influence the packing and morphology of the polymer chains.

Table 3: Predicted Trends in Nanomechanical Properties of Anthracene-Containing Copolymers

| Property | Influence of Increasing Anthracene Content | Rationale |

| Elastic Modulus | Increase | The rigid aromatic anthracene units restrict chain mobility and increase stiffness. |

| Hardness | Increase | Increased resistance to localized plastic deformation due to the bulky side groups. |

| Scratch Resistance | Potentially Anisotropic | Alignment of the planar anthracene groups could lead to directional dependencies. |

Note: This table is based on theoretical considerations and analogies to similar polymer systems, as direct experimental data for poly(this compound) is not widely available.

Self Assembly and Supramolecular Architectures of 9 Anthryl Methacrylate Polymers

Formation of Defined Supramolecular Assemblies

The incorporation of 9-anthryl methacrylate (B99206) into polymer chains provides a powerful tool for directing the formation of well-defined supramolecular structures. The process of supramolecular polymerization, driven by specific and directional non-covalent interactions, allows for the construction of complex nano-architectures. For instance, polymers containing anthracene (B1667546) groups can self-assemble into nanotubes in aqueous environments through end-to-end stacking, a mechanism that has been explored using techniques like UV-crosslinking and disassembly experiments.

The proximity of the anthryl groups along the polymer backbone is a critical factor that governs the opto-electronic and film properties of these materials. In copolymers of methyl methacrylate and 9-anthryl methyl methacrylate, the anthryl group content directly influences the resulting surface and photophysical characteristics. Copolymers with varying amounts of the chromophore unit have been synthesized to control the spacing and interaction between anthracene moieties. researchgate.net

The table below summarizes key aspects of supramolecular assemblies involving anthracene-containing polymers.

| Assembly Type | Driving Force(s) | Resulting Morphology | Key Influencing Factors |

| Supramolecular Polymers | Anti-electrostatic anion–anion interactions, Halogen bonding | Large supramolecular polymers in solution and solid state | Cooperative action of non-covalent interactions rsc.org |

| Nanotubes | π-π stacking of aromatic units | Tubular structures in aqueous media | End-to-end stacking arrangement of building blocks researchgate.net |

| Chromophore-containing Copolymers | Proximity of anthryl groups | Controlled opto-electronic and film properties | Anthryl group content and spacing researchgate.net |

Self-Assembly of Amphiphilic Copolymers in Aqueous Media

Amphiphilic block copolymers containing a hydrophobic poly(9-anthryl methacrylate) (PAMA) block and a hydrophilic block, such as polyethylene (B3416737) oxide (PEO), exhibit fascinating self-assembly behavior in aqueous solutions. researchgate.netnih.gov This process is a cornerstone for fabricating a wide array of nanoparticles with diverse nanostructures. rsc.org In a selective solvent like water, these copolymers spontaneously form core-shell structures to minimize the unfavorable interactions between the hydrophobic block and the aqueous environment. mdpi.com

Research has shown that diblock (PAMA-b-PEO) and triblock (PAMA-b-PSt-b-PEO, where PSt is polystyrene) copolymers synthesized via atom transfer radical polymerization (ATRP) self-assemble into uniform spherical supramolecular assemblies in water. researchgate.net The hydrophobic PAMA and PSt blocks form the core of the resulting micelles, while the hydrophilic PEO block forms the outer corona, stabilizing the structure in the aqueous phase. These polymeric micelles are capable of solubilizing large amounts of hydrophobic substances within their core. mdpi.com The morphology of these assemblies can be influenced by external stimuli, highlighting their potential for responsive materials. researchgate.net

The table below details examples of amphiphilic copolymers of this compound and their self-assembly in water.

| Copolymer Architecture | Hydrophobic Block(s) | Hydrophilic Block | Resulting Assembly in Water | Synthesis Method |

| Diblock | Poly(9-anthrylmethyl methacrylate) (PAN) | Polyethylene oxide (PEO) | Uniform spherical micelles researchgate.net | Atom Transfer Radical Polymerization (ATRP) researchgate.net |

| Triblock | Poly(9-anthrylmethyl methacrylate) (PAN), Polystyrene (PSt) | Polyethylene oxide (PEO) | Uniform spherical micelles researchgate.net | Atom Transfer Radical Polymerization (ATRP) researchgate.net |

Role of π-π Interactions in Driving Anthracene-Mediated Self-Assembly

The dominant non-covalent force governing the self-assembly of polymers containing this compound is the π-π stacking interaction between the electron-rich anthracene rings. The large, planar aromatic surface of the anthracene moiety facilitates strong face-to-face stacking, which is a primary driver for the formation of ordered aggregates and supramolecular structures. This interaction is crucial for the organization of polymer chains and the stability of the resulting assemblies.

The efficiency of these π-π interactions is highly dependent on the concentration and spatial arrangement of the anthracene units within the polymer. researchgate.net In copolymers, the density of anthryl groups can be precisely controlled to tune the strength of these interactions and, consequently, the morphology and properties of the self-assembled structures. For example, the formation of excimers (excited-state dimers) is a direct spectroscopic manifestation of the close proximity and parallel alignment of two anthracene moieties, a phenomenon often observed in these systems and indicative of strong π-π interactions. The miscibility characteristics of 9-phenyl anthracene with other molecules in binary mixtures have been shown to be influenced by the interactions between the molecules, which change with surface pressure and composition. cpsjournals.cn

Polymer Self-Assembly within Nematic Liquid Crystal Phases and Topological Defects

Nematic liquid crystals (LCs) provide a unique, anisotropic environment for directing the self-assembly of macromolecules. northwestern.edu Topological defects within the LC phase, which are regions where the director (the average orientation of the LC molecules) is undefined, can act as templates for organizing polymers. nih.govmdpi.com These defects create nanoscopic environments that can selectively trigger and guide molecular self-assembly processes. nih.gov

Copolymers incorporating anthracene side-chains have been specifically designed to assemble within the topological defects of nematic solvents like 4'-n-pentyl-4-biphenylcarbonitrile (5CB). northwestern.edu The polymers preferentially partition into the defect cores, forming well-defined, reversible assemblies. northwestern.eduresearchgate.net The inclusion of anthracene units allows for the subsequent stabilization of these assemblies through photo-crosslinking. Upon exposure to UV light, the anthracene groups can undergo photodimerization, effectively locking the assembled polymer structure in place. This technique has been used to generate and recover photo-crosslinked assemblies with cross-sectional diameters of approximately 30 ± 5 nm from the defect regions. northwestern.eduresearchgate.net This approach demonstrates a sophisticated method for the programmed assembly of polymers into defined nanostructures, utilizing the ordering of the LC solvent and the specific chemistry of the anthracene side-chains. northwestern.edu

The table below outlines the parameters influencing polymer assembly in nematic liquid crystal defects.

| Parameter | Influence on Self-Assembly | Example System | Outcome |

| Polymer Side-Chain Structure | Polarity, flexibility, and hydrogen bonding properties affect partitioning into defects. northwestern.eduresearchgate.net | Copolymers with anthracene side-chains in nematic 4'-n-pentyl-4-biphenylcarbonitrile (5CB). northwestern.edu | Preferential partitioning and formation of defined assemblies. northwestern.eduresearchgate.net |

| Polymer Molecular Weight | Influences the stability and characteristics of the assembled structure. researchgate.net | Poly(2-hydroxyethyl methacrylate) | Forms single, well-defined assemblies above a critical concentration. northwestern.eduresearchgate.net |